molecular formula C9H11NO2 B7795274 3-Amino-3,4-dihydro-2h-1-benzopyran-4-ol CAS No. 33607-86-2

3-Amino-3,4-dihydro-2h-1-benzopyran-4-ol

Cat. No.: B7795274
CAS No.: 33607-86-2
M. Wt: 165.19 g/mol
InChI Key: HCUMBNVFLOJFSA-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol typically involves palladium-mediated cross-coupling reactions. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with an amine source under specific conditions to introduce the amino group at the 3-position . The reaction conditions often require a palladium catalyst, a base, and a suitable solvent to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino-substituted benzopyran derivatives .

Scientific Research Applications

3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors . This binding can modulate neurotransmitter release and influence mood and anxiety levels. The compound’s effects are mediated through pathways involving cyclic adenosine monophosphate (cAMP) and other intracellular signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

33607-86-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3S,4S)-3-amino-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9-/m0/s1

InChI Key

HCUMBNVFLOJFSA-CBAPKCEASA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C2O1)O)N

SMILES

C1C(C(C2=CC=CC=C2O1)O)N

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.